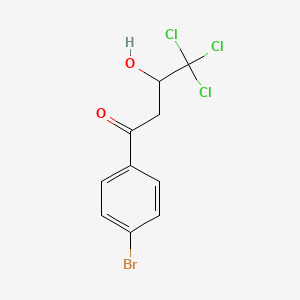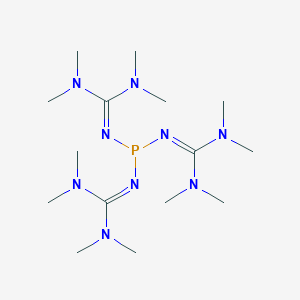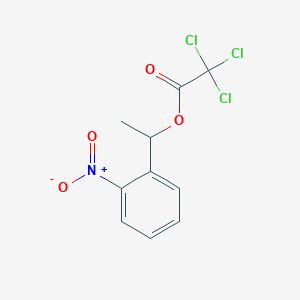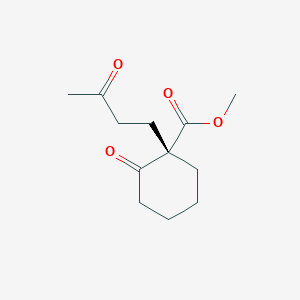
Methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexanecarboxylates It is characterized by a cyclohexane ring substituted with a carboxylate ester group and a ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.
化学反应分析
Types of Reactions
Methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Cyclohexanemethanol.
Substitution: Various substituted cyclohexanecarboxylates depending on the nucleophile used.
科学研究应用
Methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of Methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially affecting their function. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites.
相似化合物的比较
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog with a carboxylic acid group instead of an ester.
Methyl cyclohexanecarboxylate: Similar structure but lacks the ketone group.
4-(3-oxobutyl)phenyl (1S,3R)-3-(trifluoromethyl)cyclohexane-1-carboxylate: Contains additional functional groups that confer different properties.
Uniqueness
Methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate is unique due to the presence of both an ester and a ketone group on the cyclohexane ring
属性
CAS 编号 |
519021-33-1 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H18O4/c1-9(13)6-8-12(11(15)16-2)7-4-3-5-10(12)14/h3-8H2,1-2H3/t12-/m0/s1 |
InChI 键 |
MFTSIBMAHLTEGQ-LBPRGKRZSA-N |
手性 SMILES |
CC(=O)CC[C@]1(CCCCC1=O)C(=O)OC |
规范 SMILES |
CC(=O)CCC1(CCCCC1=O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5'-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile)](/img/structure/B14248135.png)
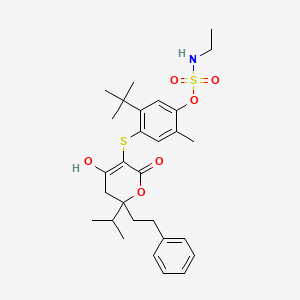
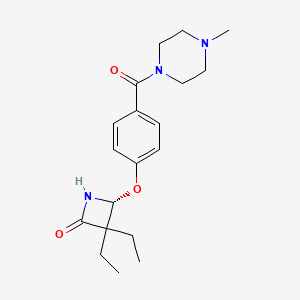
![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)
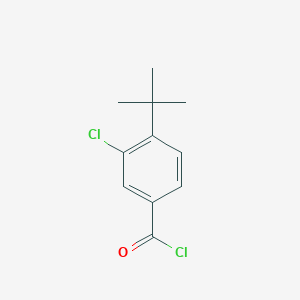
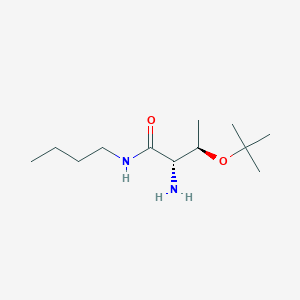
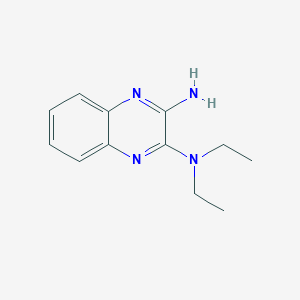
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)
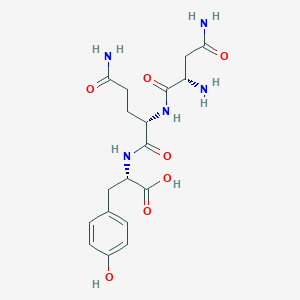
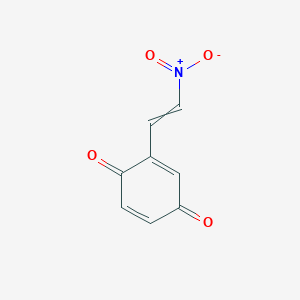
![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)
